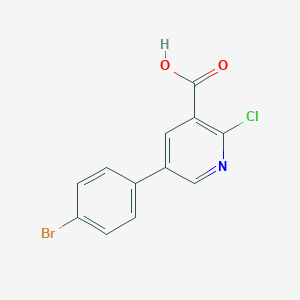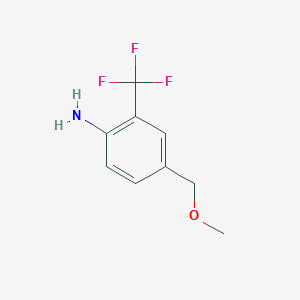
4-Amino-3-(trifluoromethyl)-benzyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(trifluoromethyl)-benzyl methyl ether, also known as 4-ATFMBE, is an ether-based compound with a wide range of potential applications in the scientific research field. It has been used in a variety of laboratory experiments, such as the synthesis of peptides and the determination of enzyme activity. It is a versatile compound that can be used in a variety of ways, from synthesizing peptides to studying enzyme activity. In addition, 4-ATFMBE has been studied for its biochemical and physiological effects, as well as its potential applications in drug development.
科学的研究の応用
4-Amino-3-(trifluoromethyl)-benzyl methyl ether has been used in a variety of laboratory experiments, such as the synthesis of peptides and the determination of enzyme activity. It has also been used to study the biosynthesis of natural products and to investigate biochemical pathways. In addition, 4-Amino-3-(trifluoromethyl)-benzyl methyl ether has been used to study the effects of drugs on cells, as well as to investigate the mechanism of action of drugs.
作用機序
The mechanism of action of 4-Amino-3-(trifluoromethyl)-benzyl methyl ether is not fully understood. However, it is thought to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. It is also thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
4-Amino-3-(trifluoromethyl)-benzyl methyl ether has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been found to have an antifungal effect, as well as a protective effect against oxidative stress.
実験室実験の利点と制限
The advantages of using 4-Amino-3-(trifluoromethyl)-benzyl methyl ether in laboratory experiments include its availability, low cost, and ease of use. It is also a relatively stable compound and can be stored for long periods of time without degradation. The main limitation of using 4-Amino-3-(trifluoromethyl)-benzyl methyl ether in laboratory experiments is that it is toxic and should be handled with caution.
将来の方向性
The potential future applications of 4-Amino-3-(trifluoromethyl)-benzyl methyl ether include its use in drug development, as an inhibitor of enzymes involved in drug metabolism, and as a tool for studying biochemical pathways. In addition, it could be used to study the effects of drugs on cells and to investigate the mechanism of action of drugs. Finally, it could be used to study the effects of oxidative stress on cells and to develop new antifungal agents.
合成法
4-Amino-3-(trifluoromethyl)-benzyl methyl ether can be synthesized by reacting 4-amino-3-(trifluoromethyl)benzyl alcohol with methyl iodide in the presence of a base, such as sodium hydroxide. This reaction produces 4-Amino-3-(trifluoromethyl)-benzyl methyl ether and sodium iodide as the byproducts. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and acetonitrile. The reaction is typically carried out at room temperature, although it can be carried out at higher temperatures if desired. The reaction typically yields a product with a purity of 97-99%.
特性
IUPAC Name |
4-(methoxymethyl)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-5-6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHSBIDOVTBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

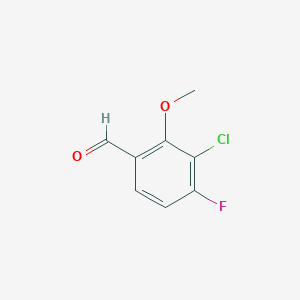
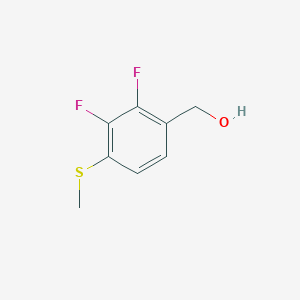



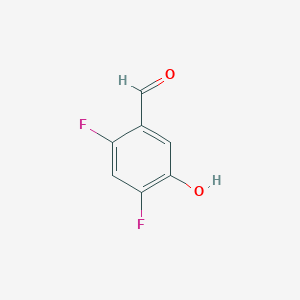
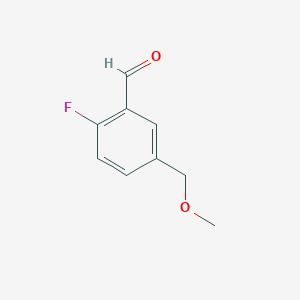



![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)
![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)
![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)
